molecular formula C40H51NO5 B13415399 [(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate

[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate

Cat. No.: B13415399
M. Wt: 625.8 g/mol
InChI Key: PLYWOXBLBCCNJM-VHLAJRNXSA-N
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Description

[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a benzoate ester, which is often found in pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. This is followed by the coupling of the Fmoc-protected amino acid with the appropriate hydroxyoctadec-4-en-3-yl derivative under specific reaction conditions. The final step involves esterification with benzoic acid to form the desired compound. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the octadec-4-en-3-yl chain can be reduced to form a saturated alkane.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzoate ester.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bond would result in a saturated alkane.

Scientific Research Applications

[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.

    Medicine: Investigated for its potential as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate involves its interaction with specific molecular targets. The Fmoc group can interact with amino acids and peptides, facilitating their synthesis and modification. The benzoate ester can act as a prodrug, releasing the active compound upon hydrolysis in the body. The molecular pathways involved include enzymatic hydrolysis and subsequent interaction with target proteins or receptors.

Comparison with Similar Compounds

[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate can be compared with other similar compounds, such as:

    Fmoc-protected amino acids: These compounds share the Fmoc group but differ in their side chains and functional groups.

    Benzoate esters: These compounds have the benzoate ester group but vary in their attached moieties.

The uniqueness of this compound lies in its combination of the Fmoc group and the benzoate ester, providing distinct properties and applications in various fields.

Properties

Molecular Formula

C40H51NO5

Molecular Weight

625.8 g/mol

IUPAC Name

[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-hydroxyoctadec-4-en-3-yl] benzoate

InChI

InChI=1S/C40H51NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-28-38(46-39(43)31-22-15-14-16-23-31)37(29-42)41-40(44)45-30-36-34-26-20-18-24-32(34)33-25-19-21-27-35(33)36/h14-28,36-38,42H,2-13,29-30H2,1H3,(H,41,44)/b28-17+/t37-,38+/m0/s1

InChI Key

PLYWOXBLBCCNJM-VHLAJRNXSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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